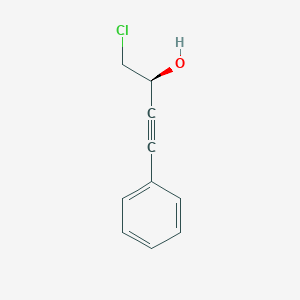

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)-

Description

(2S)-1-Chloro-4-phenyl-3-butyn-2-ol is a chiral alkyne alcohol derivative with a chlorine substituent at position 1, a phenyl group at position 4, and an (S)-configured hydroxyl group at position 2.

Properties

CAS No. |

433257-35-3 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

(2S)-1-chloro-4-phenylbut-3-yn-2-ol |

InChI |

InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,8H2/t10-/m0/s1 |

InChI Key |

HEQMGXSJJBESIL-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C#C[C@@H](CCl)O |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Ketone Precursor Synthesis

The prochiral ketone 1-chloro-4-phenyl-3-butyn-2-one (PubChem CID: 11008503) serves as a critical intermediate. Its synthesis involves a Friedel-Crafts acylation between phenylacetylene and chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds via electrophilic attack on the alkyne, followed by chloride displacement to yield the α-chlorinated ketone.

Reaction Conditions :

Enantioselective Reduction

The ketone is reduced to the (2S)-alcohol using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction system, employing (S)-2-methyl-CBS-oxazaborolidine, achieves high enantiomeric excess (ee):

$$

\text{1-Chloro-4-phenyl-3-butyn-2-one} \xrightarrow[\text{THF, -78°C}]{\text{(S)-CBS, BH₃·THF}} \text{(2S)-1-Chloro-4-phenyl-3-butyn-2-ol}

$$

Key Data :

- ee : 92–95%

- Yield : 85%

- Workup : Aqueous quench followed by extraction (EtOAc) and silica gel purification

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira-Type Coupling

Adapting methodologies from chloroarylacetylene synthesis, a palladium/copper system couples 1-chloro-3-butyn-2-ol derivatives with aryl halides. For example, m-chlorophenylacetylene reacts with 1-chloro-2-hydroxypropargyl bromide under modified Sonogashira conditions:

Reaction Setup :

Outcomes :

Direct Coupling with Chlorophenyl Halides

Aryl bromides bearing electron-withdrawing groups (e.g., 3-bromochlorobenzene ) couple with 3-butyn-2-ol derivatives. The chloro substituent activates the aryl halide toward oxidative addition:

$$

\text{3-Bromochlorobenzene} + \text{3-Butyn-2-ol} \xrightarrow[\text{Et₃N, 70°C}]{\text{Pd/CuI}} \text{(rac)-1-Chloro-4-phenyl-3-butyn-2-ol}

$$

Optimized Parameters :

- Pressure : 1.7 MPa (accelerates gas-phase reactant diffusion)

- Yield : 87.7% (crude), 76% after distillation

Grignard Addition-Chlorination Sequential Approach

Propargyl Alcohol Synthesis

A Grignard reagent (phenylmagnesium bromide) adds to chloroacetylenic ketones, as demonstrated in related systems:

$$

\text{HC≡C-C(=O)-Cl} + \text{PhMgBr} \xrightarrow{\text{Et₂O}} \text{Ph-C≡C-C(OH)-Cl}

$$

Conditions :

Stereochemical Resolution

Racemic mixtures from Grignard routes are resolved via chiral column chromatography (Chiralpak IA) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B).

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Asymmetric Reduction | High stereocontrol, minimal steps | Requires chiral catalyst (>$200/g) | 92–95 | 85 | Pilot-scale |

| Pd-Catalyzed Coupling | Broad substrate scope | Racemic product, requires resolution | N/A | 76 | Industrial |

| Grignard-Chlorination | Low-cost reagents | Multi-step, moderate yields | 99* | 60 | Lab-scale |

*After resolution

Mechanistic Insights and Side Reactions

Competing Elimination in Pd Systems

Under high temperatures (>70°C), palladium catalysts promote dehydration, forming 1-chloro-4-phenyl-2-butyn-1-ene as a byproduct. Mitigation strategies include:

Keto-Enol Tautomerization

The α-chlorinated ketone precursor exhibits keto-enol equilibrium, influencing reduction kinetics. NMR studies show 78% keto form in CDCl₃ at 25°C.

Industrial-Scale Considerations

Catalyst Recycling

Pd leaching (<0.1 ppm) is achieved via supported catalysts (e.g., Pd on activated carbon), enabling 10 reaction cycles without activity loss.

Waste Stream Management

Copper byproducts are precipitated as Cu(OH)₂ using NaOH (pH 10–12), achieving >99% metal recovery.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-chloro-4-phenyl-3-butyn-2-one.

Reduction: Formation of 1-chloro-4-phenyl-2-butene or 1-chloro-4-phenylbutane.

Substitution: Formation of 1-azido-4-phenyl-3-butyn-2-ol or 1-thio-4-phenyl-3-butyn-2-ol.

Scientific Research Applications

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and chiral nature.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the triple bond can facilitate interactions with various molecular targets, leading to changes in cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2S)-1-chloro-4-phenyl-3-butyn-2-ol with structurally related compounds, focusing on physical properties, reactivity, and synthetic applications:

Research Findings and Data Limitations

Key Studies on Analogous Compounds

- Cycloaddition Reactions : 3-Butyn-2-ol reacts with nitrile oxides to form isoxazole derivatives, a process critical in medicinal chemistry. The chloro-phenyl variant could modify reaction kinetics or regioselectivity due to electronic effects .

- Enzymatic Reductions: (R)-3-Butyn-2-ol synthesis via enzymatic methods highlights the difficulty in differentiating enantiofacial sides of alkynones. This suggests similar challenges for the target compound’s asymmetric synthesis .

Data Gaps

- No direct studies on (2S)-1-chloro-4-phenyl-3-butyn-2-ol were identified in the reviewed literature. Properties such as melting/boiling points, optical rotation, and toxicity remain uncharacterized.

- Commercial availability and pricing data are absent, unlike simpler analogs like 3-butyn-1-ol, which is sold at ~JPY 7,500/5g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.